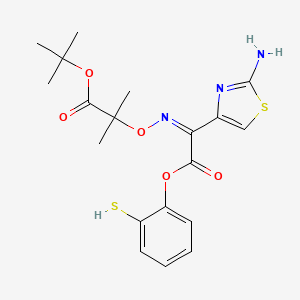

tert-Butyl2-(((1-(2-aminothiazol-4-yl)-2-(2-mercaptophenoxy)-2-oxoethylidene)amino)oxy)-2-methylpropanoate

説明

2-メチルプロパン酸tert-ブチル2-(((1-(2-アミノチアゾール-4-イル)-2-(2-メルカプトフェノキシ)-2-オキソエチリデン)アミノ)オキシ)-は、チアゾール、アミノフェノール、エステル官能基を組み合わせた複雑な有機化合物です。

特性

分子式 |

C19H23N3O5S2 |

|---|---|

分子量 |

437.5 g/mol |

IUPAC名 |

tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate |

InChI |

InChI=1S/C19H23N3O5S2/c1-18(2,3)26-16(24)19(4,5)27-22-14(11-10-29-17(20)21-11)15(23)25-12-8-6-7-9-13(12)28/h6-10,28H,1-5H3,(H2,20,21)/b22-14- |

InChIキー |

SUVNXTGKXAXSIV-HMAPJEAMSA-N |

異性体SMILES |

CC(C)(C)OC(=O)C(C)(C)O/N=C(/C1=CSC(=N1)N)\C(=O)OC2=CC=CC=C2S |

正規SMILES |

CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)OC2=CC=CC=C2S |

製品の起源 |

United States |

準備方法

合成経路と反応条件

2-メチルプロパン酸tert-ブチル2-(((1-(2-アミノチアゾール-4-イル)-2-(2-メルカプトフェノキシ)-2-オキソエチリデン)アミノ)オキシ)-の合成は、通常、複数のステップを伴います。

チアゾール環の形成: チアゾール環は、ハロケトンとチオ尿素の反応を含むハントシュチアゾール合成によって合成できます。

アミノ基の導入: アミノ基は、求核置換反応によって導入できます。

エステル基の形成: エステル基は、通常、酸性条件下でカルボン酸とアルコールを含むエステル化反応によって形成されます。

最終的なカップリング: 最後のステップは、適切な条件下でチアゾール誘導体をエステル誘導体とカップリングすることであり、多くの場合、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)やDMAP(4-ジメチルアミノピリジン)などのカップリング試薬を使用します。

工業生産方法

この化合物の工業生産は、収率と純度を最大限に高めるために、上記の合成経路の最適化を伴う可能性が高いです。これには、連続フローリアクター、自動合成プラットフォーム、クロマトグラフィーや結晶化などの高度な精製技術の使用が含まれる場合があります。

化学反応の分析

科学研究への応用

化学

触媒作用: この化合物は、特に遷移金属触媒において、触媒反応における配位子として使用できます。

材料科学: ポリマーに組み込んで、その特性を変更できます。

生物学

酵素阻害: この化合物は、特定の酵素の阻害剤として作用することができ、生化学研究に役立ちます。

タンパク質標識: 生物学的システムにおけるイメージングと追跡のためにタンパク質を標識するために使用できます。

医学

薬物開発: この化合物は、特に特定の酵素や受容体を標的にするために、薬物開発の候補です。

診断剤: 病気の画像化と検出のための診断剤の開発に使用できます。

産業

化学合成: この化合物は、より複雑な分子の合成における中間体として使用できます。

コーティングと接着剤: 特定の特性を持つコーティングと接着剤の配合に使用できます。

科学的研究の応用

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

Material Science: It can be incorporated into polymers to modify their properties.

Biology

Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Protein Labeling: It can be used to label proteins for imaging and tracking in biological systems.

Medicine

Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.

Industry

Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

Coatings and Adhesives: It can be used in the formulation of coatings and adhesives with specific properties.

作用機序

類似化合物の比較

類似化合物

2-メチルプロパン酸tert-ブチル2-(((1-(2-アミノチアゾール-4-イル)-2-(2-ヒドロキシフェノキシ)-2-オキソエチリデン)アミノ)オキシ)-: メルカプト基ではなくヒドロキシル基を持つ類似の構造です。

2-メチルプロパン酸tert-ブチル2-(((1-(2-アミノチアゾール-4-イル)-2-(2-メチルフェノキシ)-2-オキソエチリデン)アミノ)オキシ)-: メルカプト基ではなくメチル基を持つ類似の構造です。

独自性

2-メチルプロパン酸tert-ブチル2-(((1-(2-アミノチアゾール-4-イル)-2-(2-メルカプトフェノキシ)-2-オキソエチリデン)アミノ)オキシ)-にメルカプト基が存在することは、独特の反応性と結合特性を提供し、類似化合物とは異なるものとなっています。

類似化合物との比較

Similar Compounds

tert-Butyl2-(((1-(2-aminothiazol-4-yl)-2-(2-hydroxyphenoxy)-2-oxoethylidene)amino)oxy)-2-methylpropanoate: Similar structure but with a hydroxyl group instead of a mercapto group.

tert-Butyl2-(((1-(2-aminothiazol-4-yl)-2-(2-methylphenoxy)-2-oxoethylidene)amino)oxy)-2-methylpropanoate: Similar structure but with a methyl group instead of a mercapto group.

Uniqueness

The presence of the mercapto group in tert-Butyl2-(((1-(2-aminothiazol-4-yl)-2-(2-mercaptophenoxy)-2-oxoethylidene)amino)oxy)-2-methylpropanoate provides unique reactivity and binding properties, making it distinct from similar compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。